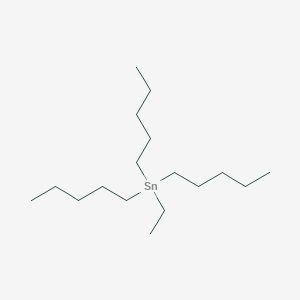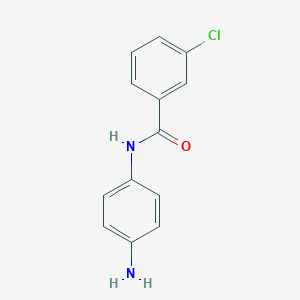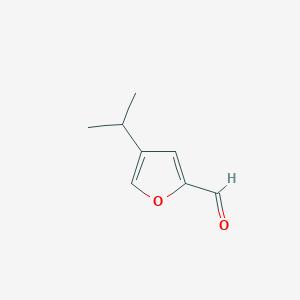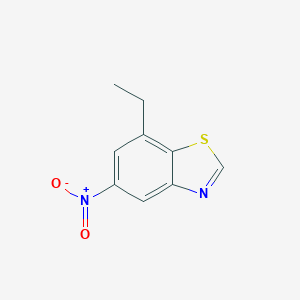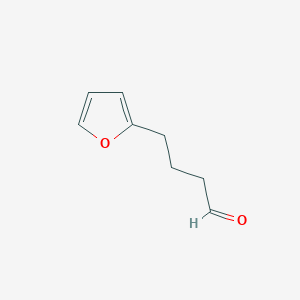
4-(Furan-2-yl)butanal
Übersicht
Beschreibung
4-(Furan-2-yl)butanal is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Furan-2-yl)butanal can be synthesized through several methods, one of which involves the aldol condensation of furan-2-carbaldehyde (furfural) with acetone. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of furfural, followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Furan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Furan-2-yl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-(Furan-2-yl)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(Furan-2-yl)butanoic acid.
Reduction: 4-(Furan-2-yl)butanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)butanal and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The furan ring can participate in various chemical reactions, including electrophilic and nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A precursor to 4-(Furan-2-yl)butanal, used in the synthesis of various furan derivatives.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based chemicals and materials.
2,5-Furandicarboxylic acid: Used in the synthesis of polymers and resins, similar to this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to medicinal chemistry. Additionally, its derivatives have shown promising biological activities, further highlighting its importance in scientific research .
Eigenschaften
IUPAC Name |
4-(furan-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-2-1-4-8-5-3-7-10-8/h3,5-7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGIKUNHQBZOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




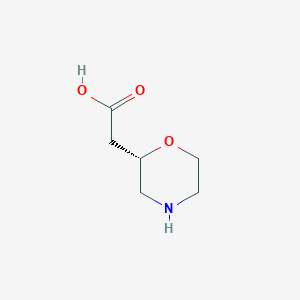
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
![4-[2-(4-aminophenyl)-[1,3]oxazolo[4,5-f][1,3]benzoxazol-6-yl]aniline](/img/structure/B174723.png)
